1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
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Overview
Description
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one is a complex organic compound with a piperidinone core structure. This compound is characterized by the presence of two nitrophenyl groups attached to the piperidinone ring through methylene linkages. The presence of nitro groups and the piperidinone core makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one typically involves the condensation of 1-methyl-4-piperidone with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the piperidinone and the nitrophenyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated nitrophenyl derivatives.
Scientific Research Applications
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The piperidinone core can also interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one
- 1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one
Uniqueness
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one is unique due to the specific positioning of the nitro groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the piperidinone core also provides a versatile scaffold for further chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
910096-21-8 |
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Molecular Formula |
C20H17N3O5 |
Molecular Weight |
379.4 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.